3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Description
Structural Classification of Spiro Heterocyclic Compounds
Spirocyclic compounds are characterized by having two or more rings that share a single atom, creating a distinctive three-dimensional architecture that distinguishes them from other bicyclic systems. The classification of spiro compounds follows a hierarchical system based on the nature of the rings and the number of spiro atoms present in the molecular structure. According to established nomenclature principles, these compounds are broadly categorized into carbocyclic and heterocyclic types, with the latter containing at least one heteroatom such as nitrogen, oxygen, or sulfur within the ring structure. Spiro compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms, and spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings have been commonly observed in synthetic and natural products.
The systematic classification of this compound places it within the monospiro heterocyclic category, as it contains a single spiro junction connecting two rings. The compound features two six-membered rings sharing a quaternary carbon spiro center, with the ring system incorporating both oxygen and nitrogen heteroatoms. The presence of two oxygen atoms at positions 1 and 5 classifies this portion as a dioxane ring, while the nitrogen atom at position 9 creates an azacyclohexane moiety. This dual heterocyclic nature contributes to the compound's unique chemical and physical properties, distinguishing it from purely carbocyclic spiro systems.
The nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the prefix "spiro" indicates the bicyclic nature with a shared atom, followed by bracketed numbers indicating the ring sizes excluding the spiro atom. The descriptor [5.5] indicates that both rings contain six atoms each when including the shared spiro carbon, while the systematic name incorporates positional indicators for the heteroatoms and substituents. The 3,3-dimethyl designation specifies the location of the methyl substituents, while "1,5-dioxa-9-aza" identifies the positions of the oxygen and nitrogen heteroatoms within the spirocyclic framework.
Historical Context and Discovery Timeline
The historical development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first identified and characterized spiro compounds, establishing the foundational nomenclature that continues to guide contemporary chemical classification. Von Baeyer's initial discovery marked the beginning of systematic investigation into these unique molecular architectures, leading to the development of standardized naming conventions that accommodate the structural complexity of spirocyclic systems. The term "spirane" was first proposed by von Baeyer for bicyclic compounds with one common atom to both rings which intersect at a single point, establishing the etymological foundation derived from the Latin "spīra," meaning a twist or coil.
Following von Baeyer's initial contributions, Radulescu extended the nomenclature to include spiro-fused ring systems and recognized that each ring must be named individually, along with specifying the spiro-fusion details. Patterson also utilized these systematic approaches in his analysis of ring systems, contributing to the methodological framework that would later be incorporated into International Union of Pure and Applied Chemistry guidelines. The Chemical Society introduced a third method for naming spiro compounds which was subsequently integrated into the International Union of Pure and Applied Chemistry rules along with the previous methodologies, creating a comprehensive system for describing these complex molecular structures.
The development of synthetic methodologies for constructing spiro heterocyclic compounds has evolved significantly since these early discoveries, with modern approaches emphasizing efficiency, selectivity, and scalability. Contemporary synthetic strategies have expanded to include cyclization reactions, multi-component reactions, cascade reactions, and metal-catalyzed transformations, each offering distinct advantages for constructing specific spirocyclic architectures. These methodological advances have facilitated the synthesis of increasingly complex spiro heterocyclic compounds, including those with multiple heteroatoms and substitution patterns similar to this compound.
The recognition of spirocyclic compounds as valuable scaffolds in medicinal chemistry emerged from observations that their inherent rigidity causes a decrease in conformational entropy penalty during molecular target interactions. This understanding has driven intensive research into the synthesis and application of spiro heterocyclic compounds across multiple disciplines, establishing them as important structural motifs in drug discovery, materials science, and agrochemical development. The historical progression from von Baeyer's initial observations to contemporary applications demonstrates the enduring significance of spirocyclic chemistry in advancing both fundamental understanding and practical applications.
Significance in Organic Chemistry and Material Science
The significance of spiro heterocyclic compounds in organic chemistry stems from their unique three-dimensional architecture, which provides distinct advantages in molecular design and applications across multiple scientific disciplines. The inherent rigidity of spirocyclic frameworks contributes to enhanced selectivity and improved pharmacokinetic properties in bioactive compounds, making them valuable targets for pharmaceutical research and development. The perpendicular arrangement characteristic of spiro compounds results in the suppression of molecular interactions of π-systems, which enhances solubility and prevents the formation of excimers often observed in solid-state fluorescent dyes. This structural feature has particular relevance for materials science applications where controlled optical and electronic properties are desired.
In materials science, spiro heterocycles have found extensive applications in the design of materials with specific optical, electronic, and mechanical properties. These compounds are employed in organic electronics, sensors, and materials for nanotechnology, where their structural rigidity and three-dimensional arrangement contribute to enhanced performance characteristics. The doubling of molecular weight combined with the cross-shaped molecular structure and rigidity of spiro compounds leads to entanglement in the amorphous solid state, inhibiting crystallization and providing unique material properties. These characteristics make spiro heterocyclic compounds particularly valuable for applications requiring precise control over solid-state behavior and optical properties.
The synthetic accessibility of spiro heterocyclic compounds has been greatly enhanced through the development of modern methodologies including cyclization reactions, multi-component reactions, cascade reactions, and metal-catalyzed transformations. Cyclization reactions represent one of the most common approaches for synthesizing spiro heterocycles, initiated by various triggers such as heat, acids, or bases depending on the starting materials. Multi-component reactions provide powerful tools for synthesizing complex molecules including spiro heterocycles, involving the simultaneous reaction of multiple starting materials to form the desired product with high efficiency. The use of transition metal catalysts can facilitate challenging bond-forming steps and enhance selectivity, making these reactions particularly valuable in the context of spiro compound synthesis.
The contemporary significance of compounds like this compound extends beyond their structural novelty to encompass their potential as building blocks for more complex molecular architectures. Recent synthetic developments have demonstrated the feasibility of constructing spirocyclic frameworks with multiple heteroatoms and precise substitution patterns, enabling the fine-tuning of molecular properties for specific applications. The integration of oxygen and nitrogen heteroatoms within the spirocyclic framework provides opportunities for hydrogen bonding, coordination chemistry, and other intermolecular interactions that can be exploited in materials design and molecular recognition applications. These capabilities position spiro heterocyclic compounds as versatile platforms for advancing both fundamental research and technological applications in organic chemistry and materials science.
Properties
IUPAC Name |
3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7-12-10(13-8-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYCRECLQBDSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCNCC2)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496148 | |
| Record name | 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65535-86-6 | |
| Record name | 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
- Nucleophilic Substitution : The amine reacts with the spirocyclic precursor via nucleophilic substitution at a reactive center.
- Cyclization : The reaction may involve intramolecular cyclization to form the final spirocyclic structure.
- Purification : The crude product is purified using recrystallization or chromatography to achieve the desired purity.
Key Reagents and Conditions
| Reagent | Role in Reaction | Notes |
|---|---|---|
| 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane | Precursor molecule | Provides the spirocyclic framework |
| Amine (e.g., ethylenediamine) | Nucleophile | Introduces the nitrogen atom into the structure |
| Catalyst (e.g., triethylamine) | Facilitates reaction | Enhances reaction rate and selectivity |
| Solvent (e.g., acetonitrile) | Medium for reaction | Ensures solubility of reactants |
Industrial Scale Synthesis
On an industrial scale, optimization of reaction conditions is crucial to minimize costs and maximize yield. Key considerations include:
- Temperature and Pressure : Reactions are conducted under controlled pressure (e.g., atmospheric or slightly elevated) to maintain stability.
- Automation : Automated systems are used for precise addition of reagents and temperature control.
- Purification Steps : Large-scale purification involves distillation or continuous chromatography to remove impurities effectively.
Example Process:
- Mix 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane with an amine in acetonitrile.
- Add triethylamine dropwise over several minutes while stirring vigorously.
- Maintain the reaction mixture at 50°C for 4–6 hours.
- Cool the mixture and filter out any solid impurities.
- Concentrate the filtrate under reduced pressure and recrystallize from ethyl acetate.
Alternative Methods
Some alternative methods for synthesizing this compound involve different starting materials or catalysts:
a) One-Pot Synthesis
This method combines multiple steps into a single reaction vessel to reduce time and effort:
- Combine precursor spirocycles with amines directly in the presence of a catalyst.
- Use microwave-assisted heating to accelerate the reaction.
b) Enzymatic Catalysis
Enzymes have been explored as green catalysts for synthesizing spirocyclic compounds:
- Enzymatic reactions occur at room temperature and are environmentally friendly.
- However, scalability remains a challenge.
Yield Optimization
To maximize yield:
- Use high-purity starting materials to avoid side reactions.
- Optimize solvent ratios for better solubility and reactivity.
- Employ real-time monitoring techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Data Table: Summary of Reaction Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Reaction Temperature | 25–80°C | Higher temperatures may degrade sensitive groups |
| Reaction Time | 4–12 hours | Dependent on catalyst efficiency |
| Solvent Volume | Stoichiometric excess | Ensures complete dissolution of reactants |
| Catalyst Concentration | ~0.1–0.2 mol% | Optimized for maximum yield |
| Yield | ~70–90% | Varies based on purity of starting materials |
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen and oxygen atoms in the ring system can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain proteins, such as HCV protein NS4B, by binding to the active site and preventing the protein from functioning properly. This interaction can disrupt various biological processes and pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related spirocyclic compounds, highlighting differences in substituents, heteroatoms, and biological activities:
Key Structural and Functional Insights:
Heteroatom Composition :
- The presence of nitrogen (e.g., 9-aza) enhances sigma receptor binding, as seen in 9-benzyl-3-phenyl derivatives .
- Oxygen-rich analogs (e.g., 2,4,8,10-tetraoxa) exhibit conformational flexibility but lack direct pharmacological data .
- Replacement of oxygen with a second nitrogen (3,9-diaza) shifts activity toward enzyme inhibition (e.g., p97 ATPase) .
Substituent Effects :
- Benzyl/phenyl groups at the 3- and 9-positions improve S1R affinity and anti-binge eating efficacy .
- Polar substituents (e.g., amides, heterocycles) are critical for receptor activation, as unsubstituted 1-oxa-9-aza analogs are inactive .
- Alkyl groups (methyl, ethyl) influence lipophilicity and volatility, with dimethyl/ethyl spiroacetals serving as insect pheromones .
Synthesis Methods :
- Condensation reactions (e.g., ketone + diol) are common for spirocyclic frameworks .
- Reductive amination and salt crystallization (e.g., oxalate) are used to stabilize nitrogen-containing derivatives .
Pharmacological vs. Non-Pharmacological Applications: S1R antagonists (e.g., 9-benzyl-3-phenyl derivatives) target neuropsychiatric disorders . Spiroacetals (e.g., dimethyl/ethyl dioxaspiro) are employed in ecological signaling .
Biological Activity
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H20N2O2
- Molecular Weight : 200.29 g/mol
This compound features a spirocyclic structure that contributes to its unique biological activity.
Synthesis Methods
Recent advancements in synthetic methods have facilitated the production of this compound. A notable method involves a one-step reaction using dichloromethane as a solvent with dimethyl butynedioate and anhydrous magnesium sulfate, yielding high purity and efficiency in synthesis .
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various bacterial strains. For instance, derivatives of spiro compounds demonstrated significant antibacterial effects, suggesting that this compound may possess similar properties .
- GABA Receptor Modulation : Studies have identified related compounds as potent antagonists of the gamma-aminobutyric acid type A receptor (GABAAR). This modulation can influence immune responses and has implications for treating conditions such as asthma and inflammation .
- Potential Anti-inflammatory Effects : The modulation of GABAARs may also play a role in reducing inflammation by affecting T cell proliferation and macrophage activity .
Case Studies
Several studies have investigated the biological effects of related compounds:
- A study on 3,9-diazaspiro[5.5]undecane analogs demonstrated their ability to act as competitive GABAAR antagonists with low cellular membrane permeability, indicating potential for therapeutic applications in neurological disorders .
- Another investigation into the synthesis of Mannich bases from spiro compounds revealed notable antimicrobial activity against specific pathogens, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyclohexanone, malononitrile, KOH/EtOH | Annelation to form spiro intermediate |
| 2 | Pd/C, H₂ (4.5 bar), ethyl acetate | Hydrogenation to saturate bonds |
| 3 | Distillation (120°C/0.02 Torr) | Purification |
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
Structural validation employs:
- ¹H/¹³C NMR : Peaks for spirocyclic protons (δ 1.46–3.44 ppm) and carbonyl carbons (δ 211.5 ppm) confirm the backbone. Tert-butyl groups in derivatives show singlet protons at δ 1.46 ppm .
- HRMS : Matches theoretical molecular weights (e.g., [M+H]+ for C₁₅H₂₅NO₃: 268.1913 observed vs. 267.37 calculated) .
- IR Spectroscopy : Absorbances at ~1700 cm⁻¹ (C=O) and ~1200 cm⁻¹ (C-O) verify functional groups .
Q. Table 2: Representative NMR Data
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| H2, H4 (t, J=5.8 Hz) | 3.44 | Spirocyclic ether protons |
| C9 (carbonyl) | 211.5 | Cyclohexanone-derived ketone |
Basic: What are key stability considerations during storage?
Methodological Answer:
The compound is hygroscopic and light-sensitive. Storage recommendations:
- Temperature : -20°C in sealed, argon-purged vials .
- Handling : Use anhydrous solvents (e.g., dry DCM) to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
Advanced: How can stereochemical outcomes in derivatives be resolved?
Methodological Answer:
Diastereomers formed during functionalization (e.g., aminomethylation) are separated via preparative HPLC with chiral columns (e.g., CHIRALPAK® IG-3). For example, (3S*,6s*,9R*)-diastereomers are resolved using a 1:9 MeOH:MeCN mobile phase. Relative configurations are confirmed by NOESY correlations and X-ray crystallography .
Advanced: What computational methods predict the compound’s reactivity?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
- Transition states for spiro ring-opening reactions.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Stereoelectronic effects directing regioselectivity in derivatization (e.g., preference for axial vs. equatorial attack) .
Advanced: How to address contradictory data in reaction yields?
Methodological Answer:
Discrepancies in yields (e.g., 18% vs. 41% for diastereomers) arise from:
- Kinetic vs. thermodynamic control : Longer reaction times favor thermodynamically stable products.
- Catalyst loading : Optimize Pd/C ratios (e.g., 10% w/w) to minimize side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Advanced: What strategies enable selective functionalization of the spiro scaffold?
Methodological Answer:
- Aminomethylation : React with primary amines (e.g., cyclopropylamine) and formaldehyde under Mannich conditions to install N-alkyl groups .
- Epoxide ring-opening : Use nucleophiles (e.g., betaine) to modify oxirane moieties, forming quaternary ammonium salts .
- Protection/deprotection : tert-Butoxycarbonyl (Boc) groups shield amines during multi-step syntheses .
Regulatory: What EPA compliance is required for laboratory-scale use?
Methodological Answer:
Under TSCA Section 5(a)(2), researchers must report significant new uses (e.g., large-scale synthesis >100 kg/year) to the EPA. Compliance includes:
- Premanufacture Notice (PMN) : Submit 90 days before scaling up.
- Export notifications : Required for international shipments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
